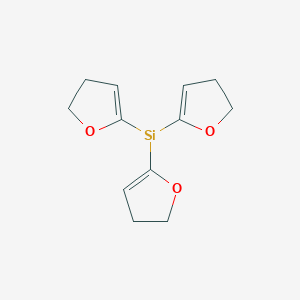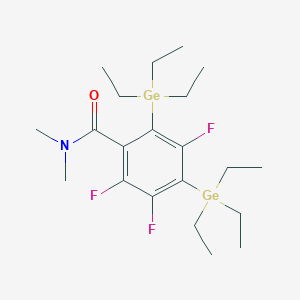
2,3,5-Trifluoro-N,N-dimethyl-4,6-bis(triethylgermyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trifluoro-N,N-dimethyl-4,6-bis(triethylgermyl)benzamide is a complex organic compound that features both fluorine and germanium atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trifluoro-N,N-dimethyl-4,6-bis(triethylgermyl)benzamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Fluorination: Introduction of fluorine atoms into the benzene ring.
Germylation: Attachment of triethylgermyl groups to the benzene ring.
Amidation: Formation of the benzamide structure by reacting with N,N-dimethylamine.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to obtain the desired compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-Trifluoro-N,N-dimethyl-4,6-bis(triethylgermyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The fluorine and germyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can introduce new functional groups into the benzene ring.
Aplicaciones Científicas De Investigación
2,3,5-Trifluoro-N,N-dimethyl-4,6-bis(triethylgermyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential pharmacological properties,
Propiedades
Número CAS |
90313-63-6 |
|---|---|
Fórmula molecular |
C21H36F3Ge2NO |
Peso molecular |
520.8 g/mol |
Nombre IUPAC |
2,3,5-trifluoro-N,N-dimethyl-4,6-bis(triethylgermyl)benzamide |
InChI |
InChI=1S/C21H36F3Ge2NO/c1-9-25(10-2,11-3)19-15(21(28)27(7)8)16(22)17(23)20(18(19)24)26(12-4,13-5)14-6/h9-14H2,1-8H3 |
Clave InChI |
STPPMVCDKUXWRA-UHFFFAOYSA-N |
SMILES canónico |
CC[Ge](CC)(CC)C1=C(C(=C(C(=C1C(=O)N(C)C)F)F)[Ge](CC)(CC)CC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




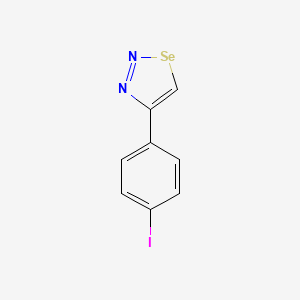

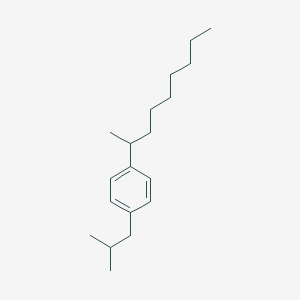
![2-Chloro-5-[(3-iodoprop-2-yn-1-yl)oxy]-4-methoxypyrimidine](/img/structure/B14370513.png)
![4-[(2-Methoxyphenyl)methoxy]butan-2-one](/img/structure/B14370517.png)
![2-Methyl-2-{3-[(methylsulfanyl)methoxy]propyl}-1,3-dioxolane](/img/structure/B14370518.png)
![2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate](/img/structure/B14370521.png)
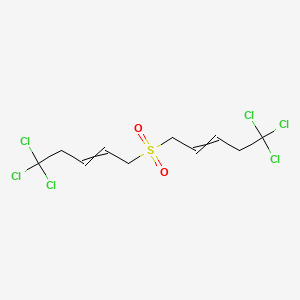
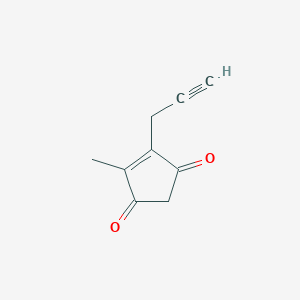
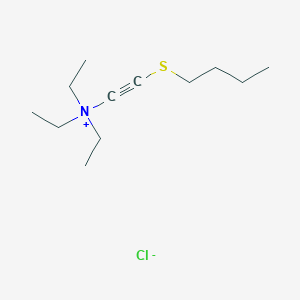
![1,1'-Methylenebis[2-(dodecyloxy)benzene]](/img/structure/B14370549.png)
